(Azetidin-2-yl)methyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Azetidin-2-yl)methyl]dimethylamine: is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Azetidin-2-yl)methyl]dimethylamine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions are often carried out under mild conditions using catalysts such as Cu(OTf)2 and in solvents like dry THF .
Industrial Production Methods: Industrial production methods for azetidines, including this compound, often involve large-scale cyclocondensation reactions under microwave irradiation . These methods are efficient and can produce high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: (Azetidin-2-yl)methyl]dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted azetidines.
Scientific Research Applications
Chemistry: In chemistry, (Azetidin-2-yl)methyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique ring strain makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents .
Medicine: Medicinally, this compound derivatives are being explored for their potential therapeutic applications, including as antihistamines and analgesics .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique properties, such as antibacterial coatings and non-viral gene transfection agents .
Mechanism of Action
The mechanism of action of (Azetidin-2-yl)methyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound’s ring strain allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating various biological processes. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain.
Piperidines: Six-membered nitrogen-containing heterocycles with even less ring strain.
Uniqueness: (Azetidin-2-yl)methyl]dimethylamine is unique due to its four-membered ring structure, which imparts a balance of stability and reactivity not seen in smaller or larger ring systems. This makes it particularly useful in applications requiring controlled reactivity and stability .
Properties
IUPAC Name |
1-(azetidin-2-yl)-N,N-dimethylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-4-7-6;;/h6-7H,3-5H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSXEGURRRQQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787564-03-8 |
Source
|
Record name | [(azetidin-2-yl)methyl]dimethylamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.